2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione
Overview
Description
2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione is an organic compound with the molecular formula C14H10N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione typically involves the condensation reaction of phthalic anhydride with an appropriate primary amine, such as 3-aminomethylpyridine. The reaction is usually carried out in a solvent like toluene under reflux conditions for several hours . The general reaction scheme is as follows:
Condensation Reaction: Phthalic anhydride reacts with 3-aminomethylpyridine in the presence of a solvent like toluene under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticonvulsant and antipsychotic activities.
Materials Science: The compound is explored for its potential use in the development of photochromic materials and organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-Substituted Isoindoline-1,3-diones: These compounds have similar structures but different substituents on the nitrogen atom, leading to variations in their chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)14(18)16(13)9-10-4-3-7-15-8-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDAVDGDONYZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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